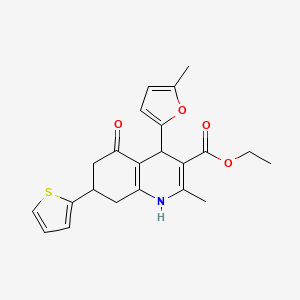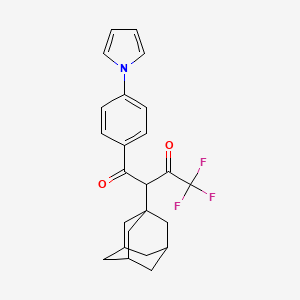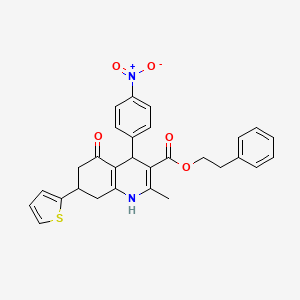![molecular formula C28H33N3 B11079062 4-[(E)-2-(1,3-dibenzylhexahydropyrimidin-2-yl)ethenyl]-N,N-dimethylaniline](/img/structure/B11079062.png)
4-[(E)-2-(1,3-dibenzylhexahydropyrimidin-2-yl)ethenyl]-N,N-dimethylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{4-[(E)-2-(1,3-DIBENZYLHEXAHYDRO-2-PYRIMIDINYL)-1-ETHENYL]PHENYL}-N,N-DIMETHYLAMINE is a complex organic compound with a unique structure that includes a hexahydro-2-pyrimidinyl group and a phenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(E)-2-(1,3-DIBENZYLHEXAHYDRO-2-PYRIMIDINYL)-1-ETHENYL]PHENYL}-N,N-DIMETHYLAMINE typically involves multiple steps, including the formation of the hexahydro-2-pyrimidinyl group and its subsequent attachment to the phenyl group. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and high throughput .
Analyse Chemischer Reaktionen
Types of Reactions
N-{4-[(E)-2-(1,3-DIBENZYLHEXAHYDRO-2-PYRIMIDINYL)-1-ETHENYL]PHENYL}-N,N-DIMETHYLAMINE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The reaction conditions often involve specific temperatures, pressures, and solvents to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
N-{4-[(E)-2-(1,3-DIBENZYLHEXAHYDRO-2-PYRIMIDINYL)-1-ETHENYL]PHENYL}-N,N-DIMETHYLAMINE has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which N-{4-[(E)-2-(1,3-DIBENZYLHEXAHYDRO-2-PYRIMIDINYL)-1-ETHENYL]PHENYL}-N,N-DIMETHYLAMINE exerts its effects involves its interaction with specific molecular targets and pathways. These interactions can modulate various biological processes, leading to the observed effects. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include:
- N-{4-[2-(4-Aminophenyl)ethenyl]phenyl}-N,N-dimethylamine
- 4-Dimethylaminopyridine (DMAP)
- N-Phenyl-1,4-phenylenediamine
Uniqueness
N-{4-[(E)-2-(1,3-DIBENZYLHEXAHYDRO-2-PYRIMIDINYL)-1-ETHENYL]PHENYL}-N,N-DIMETHYLAMINE is unique due to its specific structure, which includes a hexahydro-2-pyrimidinyl group and a phenyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Eigenschaften
Molekularformel |
C28H33N3 |
|---|---|
Molekulargewicht |
411.6 g/mol |
IUPAC-Name |
4-[(E)-2-(1,3-dibenzyl-1,3-diazinan-2-yl)ethenyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C28H33N3/c1-29(2)27-17-14-24(15-18-27)16-19-28-30(22-25-10-5-3-6-11-25)20-9-21-31(28)23-26-12-7-4-8-13-26/h3-8,10-19,28H,9,20-23H2,1-2H3/b19-16+ |
InChI-Schlüssel |
GWPLRBJONSCRSH-KNTRCKAVSA-N |
Isomerische SMILES |
CN(C)C1=CC=C(C=C1)/C=C/C2N(CCCN2CC3=CC=CC=C3)CC4=CC=CC=C4 |
Kanonische SMILES |
CN(C)C1=CC=C(C=C1)C=CC2N(CCCN2CC3=CC=CC=C3)CC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-amino-N-(2,4-dibromophenyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B11078981.png)
![Ethyl 2-(1-benzyl-3-nitro-1H-pyrazole-5-amido)-4H,5H,6H,7H,8H-cyclohepta[B]thiophene-3-carboxylate](/img/structure/B11079003.png)
![5-methoxy-2-(6'-methoxy-1',3',4',9a'-tetrahydrospiro[cyclohexane-1,9'-xanthen]-4a'(2'H)-yl)phenyl 2,1,3-benzothiadiazole-4-sulfonate](/img/structure/B11079012.png)
![4-amino-N-(3-methyl-1,2-oxazol-5-yl)-2-{[3-(trifluoromethyl)phenyl]amino}-1,3-thiazole-5-carboxamide](/img/structure/B11079027.png)
![N-benzyl-5,7-dimethyl-6-oxo-4,5,6,7-tetrahydro-4aH-imidazo[4,5-e][1,2,4]triazine-4a-carboxamide](/img/structure/B11079032.png)
![Methyl 2-{[2-(4-chloro-3-methylphenoxy)propanoyl]amino}-4,5-dimethylthiophene-3-carboxylate](/img/structure/B11079041.png)



![1-{7-[(2-Bromophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}-3-(3-chlorophenyl)urea](/img/structure/B11079055.png)
![(2Z)-N-(4-methoxyphenyl)-4-oxo-3-{2-[(pentachlorophenyl)amino]ethyl}-2-(phenylimino)-1,3-thiazinane-6-carboxamide](/img/structure/B11079057.png)
![N-[(E)-amino(1,3-benzoxazol-2-ylamino)methylidene]-10H-phenothiazine-10-carboxamide](/img/structure/B11079059.png)
![(5E)-5-[(1,3-benzodioxol-5-ylamino)methylidene]-1-(3-methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11079068.png)
![N-(3-chlorophenyl)-4-(4-chlorophenyl)-1-phenyl-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carboxamide](/img/structure/B11079074.png)
